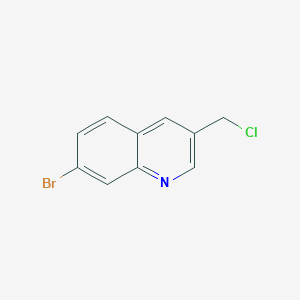
7-Bromo-3-(chloromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3-(chloromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial chemistry. The presence of bromine and chloromethyl groups in this compound makes it a valuable intermediate for various chemical reactions and synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(chloromethyl)quinoline typically involves the bromination of 3-(chloromethyl)quinoline. One common method is the reaction of 3-(chloromethyl)quinoline with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, improved safety, and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-3-(chloromethyl)quinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Substitution: Catalysts such as palladium or copper are used in the presence of ligands like triphenylphosphine. The reactions are carried out under inert atmosphere conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Electrophilic Substitution: Formation of various electrophile-substituted quinoline derivatives.
Oxidation and Reduction: Formation of quinoline N-oxides or dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-Bromo-3-(chloromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 7-Bromo-3-(chloromethyl)quinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine and chloromethyl groups can interact with biological targets, leading to the inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved vary depending on the specific compound synthesized from this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Chloro-3-(chloromethyl)quinoline
- 7-Bromo-3-(methyl)quinoline
- 7-Bromo-3-(hydroxymethyl)quinoline
Uniqueness
7-Bromo-3-(chloromethyl)quinoline is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity patterns. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C10H7BrClN |
|---|---|
Molekulargewicht |
256.52 g/mol |
IUPAC-Name |
7-bromo-3-(chloromethyl)quinoline |
InChI |
InChI=1S/C10H7BrClN/c11-9-2-1-8-3-7(5-12)6-13-10(8)4-9/h1-4,6H,5H2 |
InChI-Schlüssel |
YDFILPVIBFSBDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=NC=C(C=C21)CCl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















